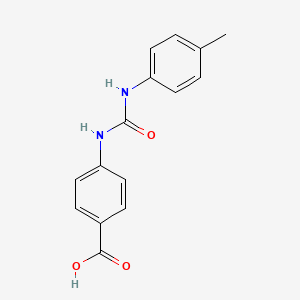![molecular formula C13H7Cl3N2O2 B11960287 3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)
3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine is a complex organic compound characterized by its unique structure, which includes both nitro and chloro substituents on an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(3,4-dichlorophenyl)amine is unique due to the presence of both nitro and chloro substituents, which confer distinct chemical properties and reactivity compared to other dichloroaniline derivatives. This uniqueness makes it a valuable compound for various specialized applications in research and industry.
特性
分子式 |
C13H7Cl3N2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
1-(2-chloro-5-nitrophenyl)-N-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-11-4-2-10(18(19)20)5-8(11)7-17-9-1-3-12(15)13(16)6-9/h1-7H |
InChIキー |
UJPKDPYMYGDVAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



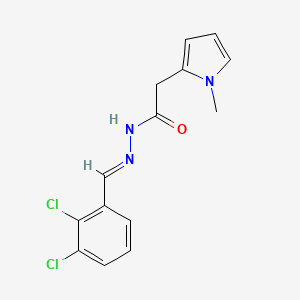
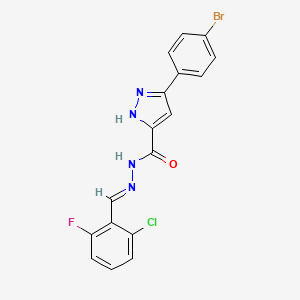
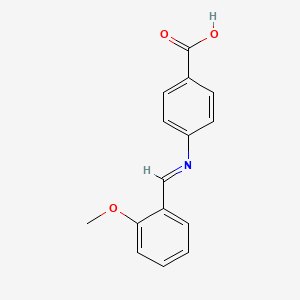
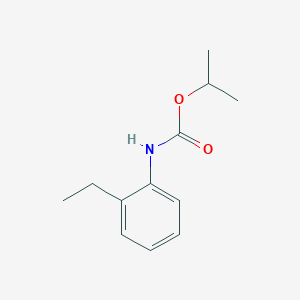
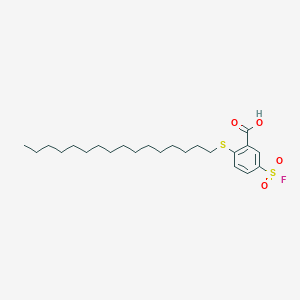



![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)


